1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Descripción general

Descripción

Synthesis Analysis

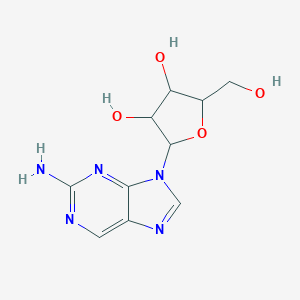

The synthesis of derivatives similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose involves selective protection and deprotection strategies, utilizing benzoyl groups to protect hydroxyl groups. This approach is critical for the stepwise construction of complex molecules. The synthesis of various methyl ethers of methyl α-D-mannopyranoside, achieved through selective benzoyl protecting groups, illustrates this methodology, highlighting the importance of protecting group strategies in carbohydrate chemistry (Seymour, 1973).

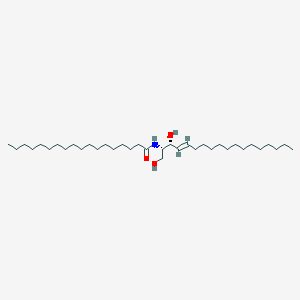

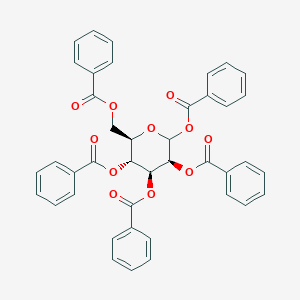

Molecular Structure Analysis

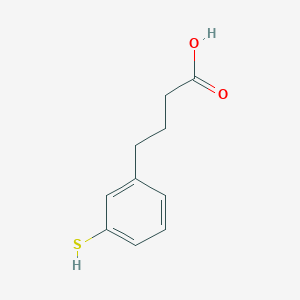

The molecular structure of compounds similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose features a backbone with benzoyl groups attached to the hydroxyl positions. This modification significantly influences the physical and chemical properties of the molecule. For instance, the crystal structure analysis of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside revealed a tandem network of intermolecular interactions, stabilizing the crystal lattice and demonstrating the impact of benzoyl protection on molecular conformation (Srinivas et al., 2004).

Chemical Reactions and Properties

Benzoyl-protected mannopyranoses undergo a variety of chemical reactions, enabling the construction of complex structures. For example, the synthesis of 3- and 4-methyl ethers and their derivatives from methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the versatility of these compounds in forming glycosidic linkages and other structural motifs crucial for biological activity (Nasir-ud-din & Jeanloz, 1973).

Physical Properties Analysis

The physical properties of benzoylated carbohydrates are markedly different from their unmodified counterparts. The presence of benzoyl groups affects solubility, melting point, and crystallinity, which are essential for their isolation, purification, and application in synthesis. The differences in infrared and nuclear magnetic resonance spectroscopic properties between diastereoisomers of methyl ethers of methyl α-D-mannopyranoside underscore the influence of benzoyl protection on physical properties (Seymour, 1973).

Chemical Properties Analysis

The introduction of benzoyl groups into mannopyranose molecules profoundly alters their chemical reactivity. These groups serve as protective groups that can be selectively removed or modified, facilitating the synthesis of complex molecules. The selective reactivity of these protected sugars is utilized in synthesizing various glycosidic linkages, demonstrating the critical role of benzoyl protection in carbohydrate chemistry (Nasir-ud-din & Jeanloz, 1973).

Aplicaciones Científicas De Investigación

Glycosylation in Cell Adhesion Study

- Application Summary : The compound 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

- Results or Outcomes : The study found that the compound could potentially inhibit selectin-mediated cell adhesion, although specific quantitative data or statistical analyses were not provided .

Entry to Spiroketal Glycosides

- Application Summary : The compound 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .

- Results or Outcomes : The study found that the compound could potentially facilitate the production of spiroketal glycosides, although specific quantitative data or statistical analyses were not provided .

Preparation of Glycopyranoside Phosphates

- Application Summary : The compound 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is used for the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases .

- Results or Outcomes : The study found that the compound could potentially aid in the study of T-lymphocyte mediated inflammatory diseases, although specific quantitative data or statistical analyses were not provided .

Anticancer Pharmaceuticals

- Application Summary : This compound is a complex biochemical constituent that is used in the intricate fabrication of anticancer pharmaceuticals .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Antiviral Compounds

- Application Summary : The compound is also used in the manufacturing of research antiviral compounds .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Stereochemistry Study

- Application Summary : This compound is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational circular dichroism .

- Results or Outcomes : The outcomes of this application were not provided in the source .

Gas Chromatography

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-HKNOGKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469210 | |

| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose | |

CAS RN |

96996-90-6 | |

| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.